N,N-Diethyl-N'-methyl-1,3-propanediamine
Overview
Description
N,N-Diethyl-N’-methyl-1,3-propanediamine: is an organic compound belonging to the class of amines It is characterized by the presence of two ethyl groups, one methyl group, and a propanediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Reductive Amination: One common method for synthesizing N,N-Diethyl-N’-methyl-1,3-propanediamine involves the reductive amination of N,N-Diethyl-1,3-propanediamine with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in a solvent like methanol or ethanol under mild conditions.
Alkylation: Another method involves the alkylation of N,N-Diethyl-1,3-propanediamine with methyl iodide in the presence of a base such as potassium carbonate. This reaction is usually performed in an aprotic solvent like acetonitrile or dimethylformamide.
Industrial Production Methods
Industrial production of N,N-Diethyl-N’-methyl-1,3-propanediamine often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N,N-Diethyl-N’-methyl-1,3-propanediamine can undergo oxidation reactions to form corresponding amine oxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: N,N-Diethyl-N’-methyl-1,3-propanediamine can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using reagents such as alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution, often at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether, typically under reflux conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide, usually in an aprotic solvent.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the reagent used.
Scientific Research Applications
Chemistry
N,N-Diethyl-N’-methyl-1,3-propanediamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used as a ligand in the study of enzyme mechanisms and receptor binding. It can also be used in the synthesis of biologically active compounds.
Medicine
N,N-Diethyl-N’-methyl-1,3-propanediamine has potential applications in medicinal chemistry, particularly in the development of drugs targeting the central nervous system. Its structural features make it a candidate for the design of novel therapeutic agents.
Industry
In industrial chemistry, this compound is used as an intermediate in the production of surfactants, polymers, and other specialty chemicals. Its reactivity and versatility make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of N,N-Diethyl-N’-methyl-1,3-propanediamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-1,3-propanediamine: Lacks the methyl group present in N,N-Diethyl-N’-methyl-1,3-propanediamine.
N,N-Dimethyl-N’-methyl-1,3-propanediamine: Contains two methyl groups instead of ethyl groups.
N,N-Diethyl-N’-ethyl-1,3-propanediamine: Contains an additional ethyl group instead of a methyl group.
Uniqueness
N,N-Diethyl-N’-methyl-1,3-propanediamine is unique due to its specific combination of ethyl and methyl groups, which confer distinct chemical and physical properties. This unique structure allows it to participate in a variety of chemical reactions and makes it suitable for specific applications in synthesis, research, and industry.
Properties
IUPAC Name |
N',N'-diethyl-N-methylpropane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-4-10(5-2)8-6-7-9-3/h9H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJVVYQWUFKTKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063914 | |
Record name | 1,3-Propanediamine, N,N-diethyl-N'-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5459-95-0 | |
Record name | N,N-Diethyl-N′-methyl-1,3-propanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5459-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Diethyl-N'-methyl-1,3-propanediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005459950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,3-propanediamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400873 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | N,3-propanediamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6311 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1,3-Propanediamine, N1,N1-diethyl-N3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Propanediamine, N,N-diethyl-N'-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-diethyl-N'-methylpropane-1,3-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.304 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N,N-DIETHYL-N'-METHYL-1,3-PROPANEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M3B47CVJ7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of N,N-Diethyl-N'-methyl-1,3-propanediamine affect the properties of the copolymers?
A: While the provided abstracts lack specific data, we can infer some likely effects. this compound likely introduces pH sensitivity to the copolymers due to its tertiary amine group. This group can accept a proton, becoming positively charged at lower pH values. This change in charge can influence the polymer's solubility and conformation in aqueous solutions [, , ].
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